molecular formula C16H25NO B215494 N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine

Cat. No. B215494
M. Wt: 247.38 g/mol
InChI Key: IKTKBDCLWVCJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine, also known as CR845, is a kappa-opioid receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced side effects.

Mechanism of Action

N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine is a kappa-opioid receptor agonist. This means that it activates the kappa-opioid receptor, which is found in various parts of the central nervous system. Activation of the kappa-opioid receptor produces analgesic and anti-itch effects, as well as other physiological effects. Unlike traditional opioid analgesics, which activate the mu-opioid receptor, activation of the kappa-opioid receptor does not produce the undesirable side effects of respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine produces a range of biochemical and physiological effects. These include analgesia, anti-itch effects, and anti-inflammatory effects. In preclinical studies, N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine has been shown to be effective in reducing pain and itch without producing the undesirable side effects associated with traditional opioid analgesics. Additionally, N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine has been shown to reduce inflammation in various animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its synthesis method is well-established. Additionally, it produces a range of physiological effects that can be studied in various animal models of disease. However, there are also limitations to using N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine in lab experiments. For example, its effects may vary depending on the animal model used, and its pharmacokinetics may differ between species.

Future Directions

There are several future directions for research on N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine. One area of research is the development of novel formulations of N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine for clinical use. For example, researchers are investigating the use of N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine in topical formulations for the treatment of pruritus. Additionally, researchers are investigating the use of N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine in combination with other drugs to enhance its therapeutic effects. Another area of research is the identification of new targets for N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine. For example, researchers are investigating the role of the kappa-opioid receptor in various diseases, such as cancer and depression, and whether N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine may have therapeutic potential in these conditions. Finally, researchers are investigating the safety and efficacy of N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine in clinical trials, with the goal of bringing this compound to market as a novel therapeutic agent.

Synthesis Methods

The synthesis of N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine involves the reaction of cyclopentylmagnesium bromide with 2-(2,3,5-trimethylphenoxy)ethyl chloride. The resulting compound is then treated with hydrochloric acid to yield the final product. This synthesis method has been well-established and has been used to produce large quantities of N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine for research purposes.

Scientific Research Applications

N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced side effects. In preclinical studies, N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine has been shown to be effective in reducing pain and itch without producing the undesirable side effects associated with traditional opioid analgesics.

properties

Product Name

N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-[2-(2,3,5-trimethylphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C16H25NO/c1-12-10-13(2)14(3)16(11-12)18-9-8-17-15-6-4-5-7-15/h10-11,15,17H,4-9H2,1-3H3

InChI Key

IKTKBDCLWVCJHF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OCCNC2CCCC2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OCCNC2CCCC2)C)C

Origin of Product

United States

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